Comparative Hepatotoxicity Prediction: 9-Oxo Azithromycin B Versus Parent Azithromycin and Structural Analogs
In a 2022 integrated toxicity assessment combining ADMET prediction, molecular docking, and zebrafish model verification, 9-Oxo Azithromycin B demonstrated a quantifiably distinct hepatotoxicity profile compared to both parent azithromycin and structurally related impurity analogs. The study established a rapid assessment model specifically evaluating azithromycin impurities, with 9-Oxo Azithromycin B among the compounds characterized [1]. Experimental verification via c-fos gene expression detection in zebrafish liver cells confirmed the predictive model's validity, demonstrating that hepatotoxicity of azithromycin impurities correlates with the charge distribution of nitrogen atoms on the C5 position side chain [2].
| Evidence Dimension | Hepatotoxicity risk classification (in silico ADMET prediction plus zebrafish c-fos gene expression) |
|---|---|
| Target Compound Data | 9-Oxo Azithromycin B: Predicted hepatotoxicity profile assessed via integrated model; validated by zebrafish c-fos expression detection |
| Comparator Or Baseline | Parent azithromycin: Baseline reference; Azathramycin (9-Deoxo-9a-aza-9a-homoerythromycin A, EP Impurity A): Distinct toxicity signature; 3′-N-demethyl azithromycin: Alternative toxicity profile |
| Quantified Difference | Structure-toxicity relationship established: Hepatotoxicity differences correlate with C5 position nitrogen charge distribution; 9-Oxo Azithromycin B exhibits a unique toxicity signature distinguishable from other characterized impurities |
| Conditions | ADMET prediction modeling, molecular docking analysis, and experimental validation via c-fos gene expression detection in zebrafish liver cells |
Why This Matters
For pharmaceutical manufacturers and regulatory affairs professionals, understanding that 9-Oxo Azithromycin B possesses a distinct hepatotoxicity signature relative to other azithromycin impurities enables proper toxicological risk assessment and supports ICH Q3A/Q3B impurity qualification studies.
- [1] Zhang M, Zhang J, Hu C. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. Frontiers in Pharmacology. 2022;13:860702. View Source
- [2] GSE195903 - A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. NCBI Gene Expression Omnibus. 2022. View Source
